Physicochemical Profiling and Synthetic Methodologies of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic Acid
Physicochemical Profiling and Synthetic Methodologies of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic Acid
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a privileged class of fused bicyclic heteroaromatics, widely recognized for its utility as an indole and benzimidazole bioisostere[1]. Specifically, 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS: 1315362-15-2) serves as a critical synthetic intermediate in the development of central nervous system (CNS) therapeutics, including potent GABA-A receptor ligands and highly selective kinase inhibitors[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and a self-validating synthetic protocol designed for high-yield, reproducible laboratory scale-up.
Molecular Identity & Physicochemical Profiling
Understanding the fundamental physical chemistry of 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid is paramount for downstream formulation and synthetic derivatization. The molecule features a highly conjugated, electron-rich core that dictates its reactivity and spectroscopic signature.
Quantitative Data Summary
| Property | Value / Description | Source |
| Chemical Name | 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid | [2] |
| CAS Registry Number | 1315362-15-2 | [2] |
| Molecular Formula | C9H8N2O2 | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Physical State | Crystalline Solid | [4] |
| Estimated pKa₁ (Acidic) | ~3.8 (Carboxylic acid moiety) | Theoretical |
| Estimated pKa₂ (Basic) | ~5.5 (Imidazo-pyridine nitrogen) | Theoretical |
Acid-Base Equilibria and Zwitterionic Behavior
A defining characteristic of this compound is its amphoteric nature. The presence of the acidic carboxylic acid group at the C1 position and the basic nitrogen (N2) within the imidazole ring system allows the molecule to exist in multiple ionization states depending on the pH of the microenvironment. At physiological pH (~7.4), the compound predominantly exists in its anionic or zwitterionic form, which significantly influences its aqueous solubility and membrane permeability profile during drug formulation[5].
Fig 1: pH-dependent zwitterionic equilibrium of the amphoteric imidazo[1,5-a]pyridine scaffold.
Retrosynthetic Analysis & Mechanistic Pathways
Historically, the synthesis of imidazo[1,5-a]pyridines relied heavily on the condensation of 2-aminomethylpyridines with acyl chlorides or via metalated isonitrile alkylations[1][6]. More recently, Ritter-type reactions utilizing bismuth(III) trifluoromethanesulfonate have been explored[7].
However, to achieve high regioselectivity and avoid the use of highly toxic or unstable reagents, a modern [4+1] oxidative cyclization approach is preferred[8]. In this pathway, 4-methyl-2-(aminomethyl)pyridine is condensed with ethyl glyoxylate to form a Schiff base intermediate. Subsequent treatment with an I₂/H₂O₂ catalytic system drives the cyclization and aromatization to yield the ester, which is then cleanly saponified to the target carboxylic acid[5][8].
Causality of Reagent Selection:
-
I₂/H₂O₂ System: Iodine acts as a mild Lewis acid to activate the imine, while H₂O₂ serves as a terminal oxidant, regenerating the active iodine species. This catalytic cycle avoids stoichiometric heavy-metal oxidants, aligning with green chemistry principles while ensuring complete aromatization of the fused bicyclic system[8].
-
LiOH Saponification: Lithium hydroxide in a biphasic THF/water system provides a softer, more controlled saponification environment compared to NaOH, minimizing the risk of unwanted decarboxylation at the highly activated C1 position.
Fig 2: Stepwise synthetic workflow via [4+1] oxidative cyclization and subsequent saponification.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I mandate that protocols must be inherently self-validating. The following two-step procedure incorporates built-in visual and analytical checkpoints to ensure reaction fidelity at every stage.
Step 1: Synthesis of Ethyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate
-
Imine Formation: Charge a round-bottom flask with 4-methyl-2-(aminomethyl)pyridine (1.0 equiv) and absolute ethanol. Add ethyl glyoxylate (1.1 equiv, 50% solution in toluene) dropwise at 0 °C. Stir for 2 hours at room temperature.
-
Oxidative Cyclization: To the crude imine solution, add molecular iodine (20 mol%) followed by the slow addition of 30% aqueous H₂O₂ (2.0 equiv). Heat the mixture to 80 °C for 6 hours[8].
-
Quenching & Extraction: Cool to room temperature and quench the residual oxidant with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: The transformation of the primary amine to the fully aromatic ester is accompanied by a distinct shift in UV absorbance. Spot the crude mixture on a silica TLC plate; the product will exhibit strong fluorescence under short-wave UV (254 nm) due to the extended conjugation of the imidazo[1,5-a]pyridine core. The disappearance of the primary amine can be definitively validated using a negative ninhydrin stain.
Step 2: Saponification to the Free Acid
-
Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a 1:1 mixture of THF and H₂O. Add LiOH monohydrate (3.0 equiv) and stir at ambient temperature for 4 hours.
-
Workup & Precipitation: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath.
-
Self-Validation Checkpoint (Isoelectric Precipitation): Carefully adjust the pH of the aqueous solution to ~4.5 using 1M HCl. Because the target molecule is amphoteric, targeting its isoelectric point triggers spontaneous crystallization. The immediate formation of a white/off-white precipitate serves as a direct, visual validation of successful ester cleavage.
-
Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid.
Analytical Characterization Standards
To definitively confirm the structural integrity of the synthesized batch, the following analytical signatures must be observed:
-
¹H NMR (DMSO-d6): The diagnostic proton at the C3 position of the imidazo[1,5-a]pyridine ring appears as a distinct, highly deshielded singlet (~8.5 ppm), confirming successful cyclization. The 7-methyl group will appear as a sharp singlet (~2.4 ppm).
-
LC-MS: Electrospray ionization (ESI+) should yield a prominent pseudo-molecular ion[M+H]⁺ at m/z 177.1.
-
FT-IR: A strong, broad absorption band around 3200–2500 cm⁻¹ (O-H stretch) and a sharp peak at ~1680 cm⁻¹ (C=O stretch) confirm the presence of the carboxylic acid moiety.
References
-
Bio-Fount. "1315362-15-2 | 7-Methylimidazo[1,5-a]pyridine-1-carboxylic Acid Product Data." Bio-Fount Chemical Database. URL: ]">https://www.bio-fount.com[2]
-
Livingstone, K., et al. "Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines." National Center for Biotechnology Information (PMC). URL: [Link]1]
-
Semantic Scholar. "One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines." Scientific Research Publishing. URL: ]">https://www.semanticscholar.org[6]
-
Benchchem. "5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid - Applications and Synthesis." Benchchem. URL: ]">https://www.benchchem.com[3]
-
SciSpace. "A New Synthetic Route for Synthesis of 3-Substituted Imidazo[1,5-a]pyridine." SciSpace Literature. URL: ]">https://scispace.com[8]
-
Tano, G., et al. "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction." ACS Organic & Inorganic Au. URL: ]">https://pubs.acs.org[7]
-
Chem-Impex. "Imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester - Pharmaceutical Development." Chem-Impex International. URL: ]">https://www.chemimpex.com[5]
-
Sigma-Aldrich. "Imidazo[1,5-a]pyridine-1-carboxylic acid - Properties and Specifications." Sigma-Aldrich Materials. URL: ]">https://www.sigmaaldrich.com[4]
Sources
- 1. Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1315362-15-2|7-Methylimidazo[1,5-a]pyridine-1-carboxylic Acid|7-Methylimidazo[1,5-a]pyridine-1-carboxylic Acid|-范德生物科技公司 [bio-fount.com]
- 3. 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid | 1520287-70-0 | Benchchem [benchchem.com]
- 4. Imidazo[1,5-a]pyridine-1-carboxylic acid | 138891-51-7 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
